Ethyl 2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Historical Development of Triazolopyrimidine Research
The triazolopyrimidine framework emerged as a significant heterocyclic system following its initial discovery by Bulow and Haas in the early 20th century. Early work focused on elucidating the structural properties of fused triazole-pyrimidine systems, with Robin et al. publishing one of the first synthetic protocols for triazolopyrimidines in 1945 through annulation reactions involving 1,2-diaminopyrimidine. The 1980s marked a turning point, as advances in cyclization techniques enabled the synthesis of diverse derivatives, including the triazolo[1,5-a]pyrimidine subclass. Key milestones include the adaptation of Biginelli-type reactions for constructing triazolopyrimidine cores and the development of ultrasound-assisted synthetic methods to improve yields. These innovations laid the groundwork for modern applications in medicinal chemistry.
Significance in Heterocyclic Chemistry
Triazolopyrimidines occupy a unique niche in heterocyclic chemistry due to their electron-deficient aromatic system, which facilitates π-π stacking interactions and hydrogen bonding (Table 1). This dual-ring system combines the metabolic stability of pyrimidines with the hydrogen-bonding capacity of triazoles, making it invaluable for designing enzyme inhibitors. The sulfur-containing derivatives, such as those featuring thioether substituents, exhibit enhanced solubility compared to purely hydrocarbon analogues, broadening their utility in synthetic applications.
Table 1: Key Properties of Triazolopyrimidine Systems
| Property | Value/Rationale |
|---|---|
| Aromatic Character | Planar, 10-π-electron system |
| Hydrogen Bond Capacity | 2–3 acceptor/donor sites per ring |
| Dipole Moment | 4.2–5.6 D (polarized N-heteroatoms) |
| Metabolic Stability | Resistant to cytochrome P450 oxidation |
Isomeric Structures and Nomenclature
The triazolo[1,5-a]pyrimidine system derives its nomenclature from the fusion pattern between the triazole and pyrimidine rings. In this isomer, the triazole’s 1,2,4-positions fuse with the pyrimidine’s 5a and 6 positions (Figure 1). This contrasts with alternative isomers like [1,5-a] versus [1,5-c] fusion patterns, which alter the spatial orientation of substituents. The compound Ethyl 2-[(2-chlorobenzyl)thio]-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate follows IUPAC rules by numbering the pyrimidine ring first, with the triazole fused at positions 1 and 2. The thioether group at position 2 and the methyl group at position 7 reflect this numbering convention.
Position of Triazolo[1,5-a]Pyrimidines in Medicinal Chemistry
Triazolo[1,5-a]pyrimidines have become privileged scaffolds in drug discovery due to their ability to mimic purine bases while offering superior metabolic stability. The ethyl carboxylate moiety in Ethyl 2-[(2-chlorobenzyl)thio]-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate enhances membrane permeability, while the 2-chlorobenzylthio group contributes to target binding through hydrophobic interactions. Recent studies demonstrate that such derivatives inhibit kinases and GTPases by competing with ATP for binding pockets, leveraging the triazolopyrimidine core’s planar geometry. Modifications at the 6-position (e.g., ester vs. amide) allow fine-tuning of pharmacokinetic properties without altering core binding interactions.
Key Structural Features of Medicinally Active Derivatives
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-3-23-14(22)12-8-18-15-19-16(20-21(15)10(12)2)24-9-11-6-4-5-7-13(11)17/h4-8H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGQOGHLGIGWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 2-chlorobenzylthiol and ethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the triazolopyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the chlorobenzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atom can result in various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique triazolo-pyrimidine structure, which is known for its diverse biological activities. Its structural components include:
- Triazole ring : Contributes to various biological activities, including antimicrobial and anticancer properties.
- Pyrimidine moiety : Commonly associated with nucleic acid interactions and enzyme inhibition.
- Chlorobenzyl thio group : Enhances lipophilicity and may improve bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. The compound has been evaluated for its effects on various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
- Case Study : A derivative similar to Ethyl 2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibited significant cytotoxicity against MCF-7 (breast cancer) and DU145 (prostate cancer) cell lines with IC50 values in the low micromolar range .
Antimicrobial Properties
The triazole scaffold is recognized for its antimicrobial effects. Research indicates that compounds with similar structures possess activity against a range of pathogens.
- Case Study : A related triazole compound demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit comparable antimicrobial properties .
Anti-inflammatory Effects
The anti-inflammatory potential of triazolo derivatives has been explored, with some compounds showing efficacy in reducing inflammation.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines.
Comparison with Similar Compounds
The triazolopyrimidine scaffold is highly versatile, and structural modifications significantly influence physicochemical properties and biological activity. Below is a detailed comparison with key analogs:
Substituent Variation at Position 2
Key Observations :
- Electron-withdrawing groups (e.g., 2-chloro) improve metabolic stability but may reduce solubility .
- Sulfur-containing substituents (e.g., thioethers) contribute to redox activity and metal chelation .
Crystallographic and Structural Insights
- X-ray diffraction studies of ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate reveal a nearly planar triazolopyrimidine core (deviation ≤ 0.034 Å) with orthogonal aromatic rings (dihedral angles ~87°), facilitating π-π interactions .
- In contrast, fully aromatic triazolopyrimidines (e.g., the target compound) exhibit rigid, flat structures ideal for intercalation into DNA or protein pockets .
Biological Activity
Ethyl 2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their pharmacological properties. The presence of a thioether moiety and a carboxylate group enhances its biological profile.
2. Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with 2-chlorobenzyl chloride and ethyl 7-methyl-1,2,4-triazole-3-carboxylate.
- Reagents : Common reagents include sodium hydride (NaH) for deprotonation and DMF (dimethylformamide) as a solvent.
- Reaction Conditions : The reaction is usually conducted under reflux conditions to facilitate the formation of the desired thioether linkage.
3.1 Antitumor Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antitumor activity. For example:
- Cell Lines Tested : The compound has been tested against various cancer cell lines including MDA-MB-231 (breast cancer) and HEPG2 (liver cancer).
- IC50 Values : Some derivatives showed IC50 values in the low micromolar range (e.g., 17.83 μM for MDA-MB-231), indicating potent antiproliferative effects compared to standard chemotherapeutics like Cisplatin .
3.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Against Pathogens : In vitro studies have shown that it exhibits activity against several pathogenic bacteria and fungi.
- Mechanism of Action : The proposed mechanism involves disruption of microbial cell wall synthesis and inhibition of nucleic acid synthesis .
4. Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how structural modifications affect biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Chlorine | Enhances cytotoxicity against cancer cells |
| Thioether Linkage | Increases antimicrobial potency |
| Carboxylate Group | Contributes to solubility and bioavailability |
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound in a xenograft model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups.
Case Study 2: Antimicrobial Screening
In another investigation, the compound was screened against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. It demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
6. Conclusion
This compound represents a promising candidate for further development as an antitumor and antimicrobial agent. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation of 3-amino-1,2,4-triazole derivatives with ethyl acetoacetate or substituted β-keto esters under acidic conditions (e.g., acetic acid at 180°C) . Yields (70–82%) depend on substituent steric/electronic effects and purification methods (e.g., petroleum ether/ethyl acetate recrystallization) . For example, introducing electron-withdrawing groups (e.g., 4-chlorophenyl) increases crystallinity, facilitating isolation .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm), and ester carbonyls (δ 4.2–4.4 ppm for CH2CH3) .
- X-ray crystallography : Monoclinic/triclinic systems (e.g., space group P1) reveal bond lengths (C–S: ~1.75 Å, C–N: ~1.32 Å) and dihedral angles critical for conformational analysis .
- Melting points : Range from 112–217°C, correlating with substituent polarity .
Q. What solvents and purification methods are recommended for isolating this compound?
- Methodological Answer : Use polar aprotic solvents (DMSO-d6 for NMR) and recrystallize with petroleum ether/ethyl acetate (3:1 v/v) to achieve >95% purity . Avoid halogenated solvents due to potential side reactions with thioether groups.
Advanced Research Questions
Q. How do substituents at the 2- and 7-positions modulate CB2 receptor binding affinity, and what SAR trends exist?
- Methodological Answer :
- 2-Position : Bulky aryl groups (e.g., 4-chlorophenyl) enhance CB2 selectivity by filling hydrophobic pockets. Thiobenzyl groups improve metabolic stability over oxygen/sulfur analogs .
- 7-Position : Methyl groups reduce steric hindrance, optimizing ligand-receptor docking (e.g., Ki values < 50 nM) .
- SAR Table :
| Substituent (2-position) | CB2 Ki (nM) | Selectivity (CB2/CB1) |
|---|---|---|
| 2-Chlorobenzylthio | 42 | >100 |
| 4-Methoxyphenyl | 68 | 85 |
| Methylthio | 120 | 30 |
Q. How can conflicting NMR and crystallographic data on conformational flexibility be resolved?
- Methodological Answer : Discrepancies arise from solution vs. solid-state dynamics. Use variable-temperature NMR to detect rotational barriers of the 2-chlorobenzylthio group (ΔG‡ ~12 kcal/mol). Compare with DFT-optimized structures to validate X-ray torsion angles (e.g., C–S–C–C: 85–95°) .
Q. What computational strategies predict metabolic stability of the thioether moiety?
- Methodological Answer : Perform MD simulations with cytochrome P450 isoforms (e.g., CYP3A4) to identify oxidation sites. The 2-chlorobenzylthio group resists glutathione conjugation due to steric shielding, confirmed by in vitro microsomal assays (t1/2 > 120 min) .
Q. Why do certain synthetic routes yield dihydro intermediates, and how are they converted to the target compound?
- Methodological Answer : Dihydro derivatives (e.g., ethyl 4,7-dihydro-7-oxo analogs) form under milder conditions (room temperature, ionic liquids). Oxidize with MnO2 or DDQ to aromatize the triazolopyrimidine core, monitored by TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .
Data Contradiction Analysis
Q. Why do reported melting points vary widely (112–217°C) for structurally similar analogs?
- Analysis : Variations stem from polymorphism (e.g., triclinic vs. monoclinic packing) and impurities. Consistently anneal samples at 50°C for 24 hours before measurement. Differential Scanning Calorimetry (DSC) confirms single endothermic peaks for pure phases .
Q. How can discrepancies in reaction yields (65–82%) for analogous compounds be minimized?
- Analysis : Electron-donating groups (e.g., 4-methoxyphenyl) slow cyclization kinetics. Optimize by adding catalytic p-TsOH (5 mol%) and refluxing in toluene to azeotrope water, achieving yields >80% .
Methodological Recommendations
- Synthetic Protocols : Prioritize general procedure D (75–82% yield) over procedure C (65–70%) for higher reproducibility .
- Crystallography : Collect data at 100 K to minimize thermal motion artifacts. Use SHELXL for refinement (R1 < 0.05) .
- Biological Assays : Screen CB2 activity via competitive binding assays with [³H]CP-55,940, using 0.1% BSA to reduce nonspecific binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
